2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring, along with other functional groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
S-Alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate.
Acetal Deprotection: The resulting product undergoes acetal deprotection to yield the corresponding aldehyde, which is then isolated as a bisulfite adduct.
Condensation Reaction: The aldehyde is then reacted with N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide under appropriate conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development.
Biological Studies: It can be used in studies related to antimicrobial, antifungal, and anticancer activities.
Material Science: The compound’s unique structure may find applications in the development of new materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Uniqueness
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of the triazole ring with the ethoxy and hydroxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-2-33-21-15-9-12-19(23(21)32)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16,32H,2,17H2,1H3,(H,27,31)/b26-16+ |
InChI Key |
NSAXLOAPAPFHBX-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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